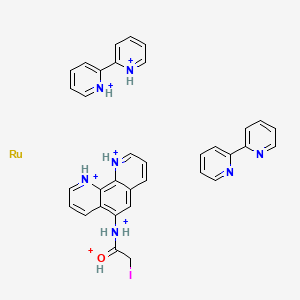
phen-IA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
phen-IA is a complex organometallic compound It features a ruthenium center coordinated with multiple nitrogen-containing ligands, including phenanthroline and pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phen-IA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction conditions may include solvents like ethanol or acetonitrile and may require heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency. Purification steps such as recrystallization or chromatography may be employed to ensure the final product’s quality.
化学反应分析
Types of Reactions
(2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state ruthenium complex, while substitution reactions can produce new ruthenium complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. It is also studied for its photophysical properties, making it useful in light-emitting devices and sensors.
Biology
In biological research, (2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium is explored for its potential as an anticancer agent. Its ability to interact with DNA and induce cell death makes it a candidate for chemotherapy research.
Medicine
The compound’s medicinal applications extend to its use in diagnostic imaging. Its unique properties allow it to be used as a contrast agent in imaging techniques like MRI, providing enhanced visualization of biological tissues.
Industry
In the industrial sector, this ruthenium complex is utilized in the development of advanced materials, including conductive polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The pathways involved in these processes include the activation of apoptosis and inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Ruthenium(II) tris(bipyridine): Another ruthenium complex with similar photophysical properties.
Ruthenium(II) tris(phenanthroline): Similar in structure but with different ligands, affecting its reactivity and applications.
Ruthenium(II) polypyridyl complexes: A broad class of compounds with varying ligands and properties.
Uniqueness
(2-Iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1-10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium stands out due to its specific ligand arrangement, which imparts unique reactivity and stability
属性
分子式 |
C34H32IN7ORu+6 |
|---|---|
分子量 |
782.6 g/mol |
IUPAC 名称 |
(2-iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10IN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
InChI 键 |
HPORICVFHZGQJY-UHFFFAOYSA-T |
规范 SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CI.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















